6-(Tetrahydropyran-4-yloxy)nicotinic acid
Overview
Description
6-(Tetrahydropyran-4-yloxy)nicotinic acid is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is characterized by the presence of a tetrahydropyran ring attached to a nicotinic acid moiety. It is used in various fields of scientific research due to its unique chemical properties.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(Tetrahydropyran-4-yloxy)nicotinic acid. For instance, the compound should be stored in a refrigerated environment to maintain its stability . Moreover, it is recommended to avoid dust formation and ensure adequate ventilation when handling this compound .
Preparation Methods
The synthesis of 6-(Tetrahydropyran-4-yloxy)nicotinic acid typically involves the reaction of nicotinic acid with tetrahydropyran-4-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
6-(Tetrahydropyran-4-yloxy)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Tetrahydropyran-4-yloxy)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-(Tetrahydropyran-4-yloxy)nicotinic acid can be compared with other similar compounds such as:
Nicotinic acid: The parent compound, which lacks the tetrahydropyran ring.
Tetrahydropyran derivatives: Compounds with similar ring structures but different functional groups. The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Biological Activity
6-(Tetrahydropyran-4-yloxy)nicotinic acid is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol. This compound is notable for its unique structural features, which combine a tetrahydropyran ring with a nicotinic acid moiety. This combination imparts distinct chemical and biological properties that are currently being explored in various research fields, including medicinal chemistry, pharmacology, and materials science.
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play critical roles in neurotransmission and are implicated in cognitive functions, neuroprotection, and several other physiological processes. Preliminary studies suggest that this compound may modulate receptor activity, influencing neurotransmitter release and synaptic plasticity, although detailed mechanisms remain to be fully elucidated.
Biological Activity
The biological activities of this compound include:
- Neuropharmacological Effects : The compound exhibits potential interactions with nAChRs, suggesting possible applications in treating neurodegenerative diseases and cognitive disorders.
- Anti-inflammatory Properties : Research indicates that derivatives of this compound may possess anti-inflammatory effects, making them candidates for further investigation in inflammatory disease models.
- Antimicrobial Activity : Some studies have suggested that related compounds within this class exhibit antimicrobial properties, warranting exploration into the broader pharmacological potential of this compound.
Study on Neuropharmacological Activity
A study conducted to evaluate the binding affinity of this compound to nAChRs demonstrated significant interactions at various receptor subtypes. The results indicated that modifications to the tetrahydropyran moiety could enhance binding affinity and selectivity towards specific nAChR subtypes. This suggests that structural variations can be strategically utilized to optimize therapeutic effects .
Anti-inflammatory Research
In vitro assays have shown that this compound can inhibit pro-inflammatory cytokine production in macrophages. This activity was assessed using ELISA techniques to measure cytokine levels post-treatment. The findings indicate a potential pathway for developing anti-inflammatory therapies based on this compound .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Nicotinic Acid | C6H5NO2 | Parent compound lacking tetrahydropyran | Basic nAChR interactions |
2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid | C11H13NO4 | Similar structure but different substitution pattern | Neuropharmacological effects |
Methyl Nicotinate | C7H9NO2 | Methyl ester derivative of nicotinic acid | Vasodilator effects |
This table highlights how structural variations influence biological activity, suggesting avenues for further research into optimizing these compounds for therapeutic use.
Properties
IUPAC Name |
6-(oxan-4-yloxy)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)8-1-2-10(12-7-8)16-9-3-5-15-6-4-9/h1-2,7,9H,3-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOSQIMMFCSJHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640288 | |
Record name | 6-[(Oxan-4-yl)oxy]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-55-4 | |
Record name | 6-[(Tetrahydro-2H-pyran-4-yl)oxy]-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886851-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(Oxan-4-yl)oxy]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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